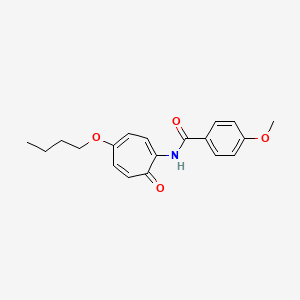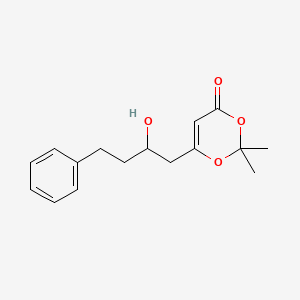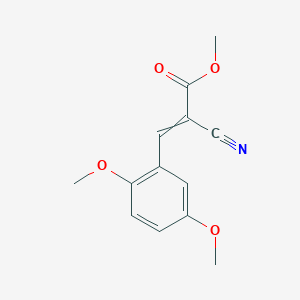
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a benzimidazole ring fused to a propanoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate typically involves the reaction of benzimidazole with ethylene oxide and subsequent esterification with propanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the synthesis of nucleic acids in microbial cells, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 3-(1H-Benzimidazol-2-yl)-1H-indazole
- Ethyl 3-(1H-benzimidazol-2-yl)propanoate
Uniqueness
2-Hydroxyethyl 3-(1H-benzimidazol-1-yl)propanoate is unique due to its specific combination of a benzimidazole ring with a hydroxyethyl group and a propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
194231-20-4 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-(benzimidazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c15-7-8-17-12(16)5-6-14-9-13-10-3-1-2-4-11(10)14/h1-4,9,15H,5-8H2 |
Clave InChI |
KVXMCTPDONGMPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CCC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


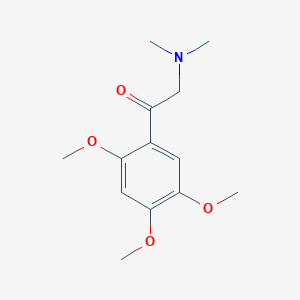
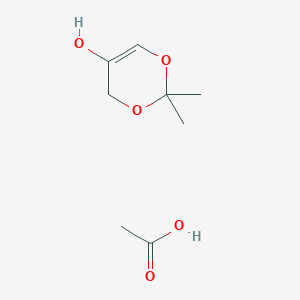
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
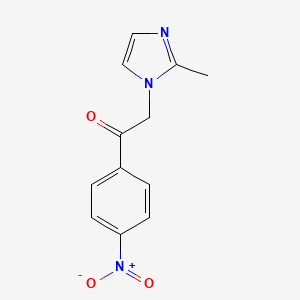
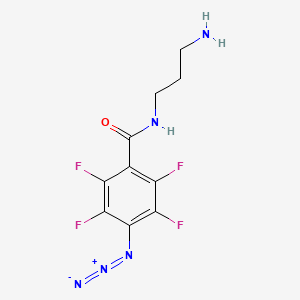
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

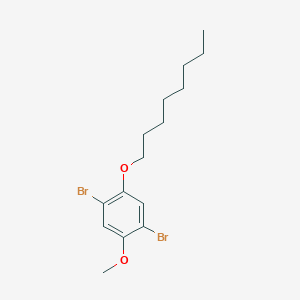
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

